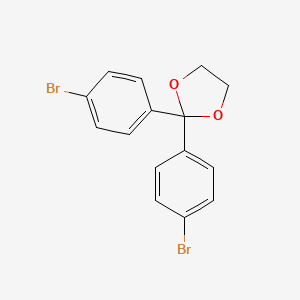

1,3-Dioxolane, 2,2-bis(4-bromophenyl)-

Description

Overview of 1,3-Dioxolane (B20135), 2,2-bis(4-bromophenyl)- and its Structural Significance

1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is a white crystalline solid with a defined melting point, indicating a stable and well-ordered molecular structure. chemicalbook.com Its chemical identity is firmly established by its unique CAS number, 118912-46-2. guidechem.comchemsrc.commolaid.comchemnet.com The molecule is structurally a ketal, formed from the reaction of 4,4'-dibromobenzophenone (B1295017) and ethylene (B1197577) glycol. chemsrc.com This structure combines a five-membered dioxolane ring with two 4-bromophenyl groups at the C2 position.

The structural significance of this compound is multifaceted. The 1,3-dioxolane ring serves as a stable cyclic acetal (B89532), which is a common motif used to protect ketone functionalities in multi-step syntheses. organic-chemistry.org The geminal bis(4-bromophenyl) substitution at the C2 position creates a sterically hindered yet symmetrically balanced core. This arrangement can influence the compound's solid-state packing and crystalline properties. Furthermore, the two bromine atoms on the phenyl rings are key reactive sites. These carbon-bromine bonds are significantly important in modern organic synthesis, serving as handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This bifunctionality allows the molecule to act as a versatile building block or monomer for the synthesis of more complex, symmetrical macromolecules and polymers.

| Property | Value |

|---|---|

| CAS Number | 118912-46-2 |

| Molecular Formula | C15H12Br2O2 |

| Molecular Weight | 384.06 g/mol |

| Melting Point | 103-104 °C chemicalbook.com |

| Boiling Point (Predicted) | 416.1±45.0 °C chemicalbook.com |

Evolution of Research on Dioxolane Derivatives with Aryl Halide Substitution

Research into dioxolane derivatives has a long history, initially focusing on their role as protecting groups for carbonyl compounds due to their stability under various reaction conditions. nih.gov The introduction of aryl substituents on the dioxolane ring expanded their utility, leading to the development of molecules with diverse biological activities. nih.govnih.gov

A significant evolution in this area of research was the incorporation of halogen atoms, particularly bromine and chlorine, onto these aryl substituents. Aryl halides are foundational substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. noaa.gov The presence of an aryl halide on a dioxolane scaffold combines the protective or modulatory function of the dioxolane ring with the synthetic versatility of the C-X bond.

Early studies often involved dioxolanes with a single brominated phenyl group. nih.govnih.gov These compounds served as important intermediates for synthesizing a wide range of more complex molecules. Researchers have utilized these building blocks in the synthesis of potential pharmaceutical agents and materials with specific electronic or optical properties. The development of synthetic methods for these compounds, typically through the acid-catalyzed reaction of a halogenated benzaldehyde or benzophenone with a diol, has been a key focus. prepchem.comresearchgate.net The presence of the halogen allows for post-synthetic modification, enabling the construction of molecular libraries or the fine-tuning of a molecule's properties. The progression to di-substituted and specifically gem-dihalogenated aryl dioxolanes like 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- represents a move towards creating highly functionalized, symmetrical building blocks for advanced materials and complex molecular architectures.

Scope and Objectives for Investigating 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-

The unique structure of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- defines a clear scope and a set of objectives for its investigation in advanced chemical research. The primary areas of interest revolve around its synthesis, reactivity, and potential applications as a specialized chemical intermediate.

Key Research Objectives:

Synthetic Optimization: To develop and optimize efficient, high-yield synthetic routes to 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- from readily available starting materials like 4,4'-dibromobenzophenone. chemsrc.comnih.gov This includes exploring various catalytic systems and reaction conditions to improve process efficiency.

Reactivity Studies: To thoroughly investigate the reactivity of the two C-Br bonds. A central objective is to explore its utility as a bifunctional monomer in polymerization reactions, such as polycondensation via Suzuki or other cross-coupling reactions, to form novel aromatic polymers with potentially interesting thermal and mechanical properties.

Structural Analysis: To determine the single-crystal X-ray structure of the compound to understand its three-dimensional conformation, solid-state packing, and intermolecular interactions. Such studies provide fundamental insights that can be correlated with its physical properties and reactivity. researchgate.netiucr.org

Derivative Synthesis: To use the compound as a scaffold for the synthesis of new, symmetrical derivatives. By transforming the two bromine atoms into other functional groups, a wide range of novel molecules can be accessed. These derivatives could be investigated for applications in materials science (e.g., as components of liquid crystals or organic light-emitting diodes) or as ligands for coordination chemistry.

Intermediate for Complex Molecules: To explore its use as a key intermediate in the total synthesis of complex natural products or designed functional molecules where a protected, symmetrical diaryl ketone moiety is required.

By pursuing these objectives, the scientific community can fully elucidate the chemical potential of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- and establish its role as a valuable tool in the repertoire of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

118912-46-2 |

|---|---|

Molecular Formula |

C15H12Br2O2 |

Molecular Weight |

384.06 g/mol |

IUPAC Name |

2,2-bis(4-bromophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C15H12Br2O2/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8H,9-10H2 |

InChI Key |

IMYXRZRTEWCNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformations

Reaction Mechanisms Governing Dioxolane Ring Formation and Stability

The formation of the 1,3-dioxolane (B20135) ring in 2,2-bis(4-bromophenyl)-1,3-dioxolane proceeds through the acid-catalyzed reaction of 4,4'-dibromobenzophenone (B1295017) with ethylene (B1197577) glycol. wikipedia.org This reaction is a classic example of ketal formation, a fundamental transformation in organic synthesis for the protection of carbonyl groups. wikipedia.org

The mechanism is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst, such as p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a hydroxyl group from ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate known as a hemiacetal. Following a proton transfer, the second hydroxyl group of the ethylene glycol attacks the same carbon in an intramolecular fashion. The reaction culminates in the elimination of a water molecule, regenerating the acid catalyst and forming the stable five-membered dioxolane ring. thieme-connect.de To drive the reaction equilibrium towards the product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

The stability of the dioxolane ring is a key feature of this compound. It is notably stable in neutral and basic conditions and is resistant to attack by a wide range of nucleophiles and bases. thieme-connect.deorganic-chemistry.org This stability makes it an effective protecting group for the parent ketone during synthetic sequences that involve basic or nucleophilic reagents. However, the ring is labile under acidic conditions, a property that is crucial for its removal (deprotection). organic-chemistry.org

Table 1: Typical Conditions for Dioxolane Ring Formation

| Reactants | Catalyst | Solvent | Conditions |

|---|---|---|---|

| 4,4'-dibromobenzophenone, Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with water removal (Dean-Stark) |

| 4,4'-dibromobenzophenone, Ethylene glycol | Lewis Acids (e.g., Er(OTf)₃) | Aprotic Solvents | Varies (e.g., room temperature) |

Reactivity Profiles of the Bromine Centers on Phenyl Moieties

The two bromine atoms attached to the phenyl rings represent key sites of reactivity, allowing for a variety of subsequent chemical modifications.

While aryl halides are generally resistant to nucleophilic substitution, the bromine atoms on the 2,2-bis(4-bromophenyl)-1,3-dioxolane can undergo displacement under specific conditions. Nucleophilic aromatic substitution (SNAr) is a plausible pathway, though it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org In the absence of such activating groups, as is the case here, forcing conditions such as high temperatures, high pressures, or the use of very strong nucleophiles or specific catalysts would be necessary to facilitate substitution. libretexts.orgsmolecule.com

The bromophenyl groups can undergo electrophilic aromatic substitution (SEAr). In this reaction, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. masterorganicchemistry.com The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, which makes the phenyl ring less nucleophilic and thus less reactive than benzene. wikipedia.orgyoutube.com However, through resonance, the bromine atom can donate lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. wikipedia.org

In the case of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, the para position relative to the bromine is already substituted. Therefore, electrophilic attack is directed primarily to the ortho position. The bulky 1,3-dioxolane substituent at the C2 position of the phenyl ring may exert some steric hindrance, potentially influencing the regioselectivity and rate of substitution at the positions closest to it.

A significant and highly useful reaction pathway for the bromine centers is the formation of organometallic reagents. Aryl bromides readily react with active metals, such as magnesium or lithium, to form Grignard or organolithium reagents, respectively. adichemistry.comlibretexts.orgmsu.edu The dioxolane group is stable under the anhydrous ethereal conditions required for these reactions, making it a compatible protecting group. masterorganicchemistry.com

The reaction involves the oxidative insertion of the metal into the carbon-bromine bond. adichemistry.com This process reverses the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile (a carbanion). libretexts.org The resulting organometallic species, such as a bis-Grignard reagent, can then be used in a vast array of synthetic applications, including the formation of new carbon-carbon bonds by reaction with various electrophiles like aldehydes, ketones, and esters. libretexts.orgresearchgate.net

Table 2: Formation of Organometallic Reagents

| Reagent | Metal | Solvent | Product |

|---|---|---|---|

| 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- | Magnesium (Mg) | Anhydrous Ether (e.g., THF, Diethyl ether) | Bis-Grignard Reagent |

Dioxolane Ring Transformations and Functional Group Interconversions

The primary transformation of the dioxolane ring is its removal, or deprotection, to regenerate the parent carbonyl compound, 4,4'-dibromobenzophenone. This is efficiently achieved through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org The mechanism is essentially the microscopic reverse of the ketal formation process.

The reaction begins with the protonation of one of the dioxolane oxygen atoms by an acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation, which is then attacked by water. A subsequent proton transfer and attack by another water molecule leads to the formation of a hemiacetal intermediate. Finally, elimination of ethylene glycol and loss of a proton yields the original ketone and regenerates the acid catalyst. The reaction is typically carried out in the presence of aqueous acid. scielo.br Various acid catalysts, including mineral acids and Lewis acids, can be employed for this transformation. organic-chemistry.org

Table 3: Selected Conditions for Dioxolane Deprotection

| Catalyst | Solvent System | Conditions |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water/Organic Co-solvent | Varies (e.g., room temp. to reflux) |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Room temperature |

| Cerium(III) triflate | Wet Nitromethane | Room temperature, neutral pH |

Ring-Opening and Rearrangement Mechanisms

The primary mechanism for the cleavage of the 1,3-dioxolane ring is acid-catalyzed hydrolysis. This reaction is fundamental to the role of dioxolanes as protecting groups for carbonyl compounds in organic synthesis. organic-chemistry.org The generally accepted mechanism proceeds through the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, typically a Brønsted acid, to form a good leaving group (an alcohol). masterorganicchemistry.com

Carbocation Formation: The C-O bond of the protonated oxygen cleaves to form a resonance-stabilized tertiary carbocation at the C2 position. The stability of this carbocation is significantly influenced by the nature of the substituents at C2. In the case of 2,2-bis(4-bromophenyl)-1,3-dioxolane, the two phenyl rings would stabilize the positive charge through resonance, although the electron-withdrawing nature of the bromine atoms would slightly destabilize it compared to unsubstituted phenyl rings.

Nucleophilic Attack: A nucleophile, typically water in hydrolysis reactions, attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final products: the corresponding ketone (4,4'-dibromobenzophenone) and ethylene glycol.

The rate of this hydrolysis is dependent on the stability of the carbocation intermediate. While no specific studies on rearrangements of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- have been reported, it is conceivable that under certain conditions, rearrangements involving the aryl groups could occur, although such reactions are not commonly observed for 2,2-diaryl-1,3-dioxolanes.

Oxidation and Reduction Chemistry of the Dioxolane Unit

The 1,3-dioxolane ring is generally stable to a range of oxidizing and reducing agents, which is a key property for its use as a protecting group. organic-chemistry.org

Oxidation: The dioxolane unit itself is resistant to mild oxidizing agents. However, strong oxidants can lead to the cleavage of the acetal (B89532). For instance, treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to oxidative cleavage to form the corresponding ester. The presence of the two 4-bromophenyl groups may influence the susceptibility of the dioxolane ring to oxidation, but specific studies on this compound are lacking. It is also possible for oxidation to occur on the aromatic rings, though this would likely require harsh conditions.

Reduction: The dioxolane ring is stable towards common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This allows for the selective reduction of other functional groups within a molecule while the dioxolane moiety remains intact. For example, in a related compound, 2-(4-nitrophenyl)-1,3-dioxolane, the nitro group can be selectively reduced to an azoxy group using glucose in an alkaline medium, without affecting the dioxolane ring. mdpi.com This suggests that functional groups on the phenyl rings of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- could potentially be reduced while preserving the dioxolane structure.

Elucidation of Reaction Kinetics and Thermodynamics

Reaction Kinetics: The kinetics of the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes have been studied. The rate of hydrolysis is typically first order in both the dioxolane and the acid catalyst. The rate is highly dependent on the substituents on the phenyl ring. Electron-donating groups on the phenyl ring generally increase the rate of hydrolysis by stabilizing the intermediate carbocation, while electron-withdrawing groups, such as the bromine atoms in the target compound, would be expected to decrease the reaction rate.

A study on the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, sulfur analogs of dioxolanes, showed that the mechanism can shift depending on the reactivity of the substrate. rsc.org A similar behavior could be anticipated for 2,2-diaryl-1,3-dioxolanes.

Thermodynamics: Thermodynamic data for the hydrolysis of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- has not been reported. The reaction is an equilibrium process, and the position of the equilibrium is influenced by the stability of the reactants and products. The hydrolysis of acetals and ketals is generally favored in the presence of a large excess of water.

The table below summarizes the expected reactivity based on analogous compounds.

| Reaction Type | Reagents | Expected Products | Mechanistic Notes |

| Ring-Opening | H₃O⁺ | 4,4'-Dibromobenzophenone, Ethylene glycol | Acid-catalyzed, proceeds through a stabilized carbocation intermediate. |

| Oxidation | Strong oxidants (e.g., m-CPBA) | Potential for oxidative cleavage to esters. | Dioxolane ring is generally stable to mild oxidants. |

| Reduction | Common reducing agents (e.g., NaBH₄, LiAlH₄) | No reaction of the dioxolane ring. | Functional groups on the aryl rings may be reduced. |

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the inherent symmetry in 1,3-Dioxolane (B20135), 2,2-bis(4-bromophenyl)-, the expected NMR spectra are relatively simple, providing a clear fingerprint for the compound's structure.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to display two distinct sets of signals corresponding to the two types of proton environments in the molecule.

Dioxolane Protons: The four protons on the ethylene (B1197577) glycol moiety of the dioxolane ring are chemically equivalent due to the molecule's symmetry. They are expected to produce a single, sharp signal (a singlet) in the spectrum. The chemical shift for these aliphatic protons attached to oxygen is anticipated to be in the range of 3.8–4.2 ppm.

Aromatic Protons: The two 4-bromophenyl groups are also equivalent. Within each ring, the protons ortho to the dioxolane substituent are equivalent to each other, and the protons meta to the dioxolane substituent (and ortho to the bromine) are also equivalent. This arrangement creates an AA'BB' spin system, which typically manifests as two distinct doublets. The protons ortho to the ketal linkage (meta to bromine) are expected to resonate around 7.3-7.5 ppm, while the protons meta to the ketal (ortho to bromine) would appear further downfield, likely in the 7.5-7.7 ppm region, due to the deshielding effect of the bromine atom.

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would provide direct information about the carbon skeleton. bhu.ac.in Based on the molecule's symmetry, six unique carbon signals are predicted. oregonstate.edu

Dioxolane Carbons: The two equivalent methylene (B1212753) (-CH₂-) carbons of the dioxolane ring would give rise to a single peak, typically in the 65-70 ppm range. docbrown.infolibretexts.org

Ketal Carbon: The quaternary carbon at the 2-position of the dioxolane ring, bonded to two oxygen atoms and two aromatic rings, is expected to have a chemical shift in the 90-110 ppm region. oregonstate.edu

Aromatic Carbons: Four signals are anticipated for the aromatic carbons. The ipso-carbon (C-Br) would appear around 122-125 ppm. The two sets of CH carbons would resonate in the 128-133 ppm range. The quaternary carbon attached to the dioxolane ring would be found around 138-142 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Dioxolane -CH₂- | 3.8 – 4.2 | Singlet |

| Aromatic C-H (ortho to ketal) | 7.3 – 7.5 | Doublet |

| Aromatic C-H (meta to ketal) | 7.5 – 7.7 | Doublet |

| Ketal Carbon (C-2) | - | - |

| Aromatic C-Br | - | - |

| Aromatic C-Ketal | - | - |

To unambiguously confirm the assignments of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming the AA'BB' system. No correlations would be expected for the singlet arising from the dioxolane protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the dioxolane proton signal (~4.0 ppm) and the corresponding carbon signal (~67 ppm), as well as correlations between the aromatic proton signals and their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about a molecule's mass and its fragmentation patterns, which aids in confirming its identity.

HRMS is used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₂Br₂O₂). The presence of two bromine atoms in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak [M]⁺•. Since bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, a compound with two bromine atoms will exhibit three peaks for the molecular ion cluster: savemyexams.comyoutube.comucalgary.ca

M: Containing two ⁷⁹Br isotopes.

M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Containing two ⁸¹Br isotopes.

The relative intensity of these M, M+2, and M+4 peaks is expected to be in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound. youtube.comchemguide.co.uk Common fragmentation pathways under electron ionization (EI) would likely involve the loss of a bromophenyl radical ([M - C₆H₄Br]⁺) or cleavage resulting in the formation of the 4,4'-dibromobenzophenone (B1295017) cation. researchgate.net

Soft ionization techniques are designed to generate the molecular ion with minimal fragmentation, which is particularly useful for confirming the molecular weight of the parent compound. libretexts.org

Electrospray Ionization (ESI): While ESI is most effective for polar and charged molecules, it can sometimes be used for less polar compounds by forming adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). libretexts.orgacdlabs.com

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI): For a relatively non-polar compound like 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, APCI and APPI are often more suitable techniques. acdlabs.com They are adept at ionizing small, neutral molecules in the gas phase and would be expected to produce a strong signal for the protonated molecule [M+H]⁺ or the radical molecular ion M⁺•, clearly confirming the molecular weight. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- would be dominated by absorptions from the aromatic rings and the cyclic ketal moiety.

Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3050 cm⁻¹). orgchemboulder.comdavuniversity.org

Aliphatic C-H Stretch: Medium bands from the dioxolane ring appearing just below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹). libretexts.orguomustansiriyah.edu.iq

Aromatic C=C Stretch: Several medium to sharp bands in the 1600–1450 cm⁻¹ region, characteristic of the phenyl rings. orgchemboulder.com

C-O-C Stretch: The most characteristic signals for the dioxolane ring are the strong C-O stretching vibrations. These typically appear as multiple strong, sharp bands in the fingerprint region between 1200 cm⁻¹ and 1000 cm⁻¹.

C-Br Stretch: A medium to strong absorption corresponding to the carbon-bromine stretch is expected at lower wavenumbers, typically in the 690–515 cm⁻¹ range. libretexts.org

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 – 3050 | C-H Stretch | Aromatic (sp² C-H) |

| 2980 – 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600 – 1450 | C=C Stretch | Aromatic Ring |

| 1200 – 1000 | C-O-C Stretch | Cyclic Ketal |

| 900 – 675 | C-H Out-of-plane bend | Aromatic Ring |

| 690 – 515 | C-Br Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and conformational details of a molecule.

In this method, a single, high-quality crystal is irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.

While specific crystallographic data for 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is not available in the surveyed literature, analysis of a closely related compound, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, illustrates the type of detailed structural information that can be obtained. researchgate.net For this analog, the dioxolane ring was found to adopt an envelope conformation. researchgate.net X-ray studies on similar dioxolanes also reveal a puckered ring conformation. vulcanchem.com

The data obtained from such an analysis includes:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, z position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Conformational Details: Information about the spatial arrangement of the molecule, such as the puckering of the dioxolane ring and the dihedral angles between the phenyl rings.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for an Analogous Dioxolane Compound, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BrN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4150 (19) |

| b (Å) | 14.458 (3) |

| c (Å) | 9.6170 (19) |

| β (°) | 111.14 (3) |

| Volume (ų) | 1221.0 (5) |

Note: This data is for a related compound and serves to illustrate the output of the technique.

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not easily volatilized. For 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity analysis.

In a typical RP-HPLC setup:

Stationary Phase: A nonpolar material, such as a C18 (octadecylsilyl) bonded silica (B1680970) gel, would be used.

Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water, is used as the eluent. bme.hu The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation. s4science.at

Detection: A UV detector would be highly effective, as the two bromophenyl rings are strong chromophores that absorb UV light, typically monitored at wavelengths around 220 nm or 254 nm. bme.husielc.com

The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification, while the area under the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Typical RP-HPLC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | C8 or C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. chromatographyonline.com It is widely used for determining the purity of organic compounds. For related, less substituted compounds like 2-(4-Bromophenyl)-1,3-dioxolane, GC is listed as the method for purity specifications (e.g., >=98.0 %). thermofisher.com

In a typical GC analysis for 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-:

Injection: A small amount of the sample, dissolved in a volatile solvent, is injected into a heated port where it is rapidly vaporized.

Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column contains a stationary phase (e.g., a 5% phenyl polysiloxane) to which the analyte molecules adsorb and desorb at different rates based on their boiling points and polarity, leading to separation.

Detection: As components elute from the column, they are detected by a detector, such as a Flame Ionization Detector (FID), which is sensitive to organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which provides both retention time and a mass spectrum of the eluting component. uzh.ch

GC is a highly sensitive method for detecting volatile impurities and providing a quantitative measure of the main component's purity.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful analytical technique for determining the molecular weight distribution of a polymer. This method separates molecules based on their hydrodynamic volume in solution. A polymer sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores as easily as smaller chains and therefore travel a shorter path, eluting from the column more quickly. Smaller molecules explore more of the pore volume, leading to a longer retention time.

The data obtained from SEC allows for the calculation of several important parameters that define the polymer's molecular weight characteristics:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, giving greater weight to larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths.

For polymers synthesized from monomers like 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, SEC is essential for confirming that polymerization has occurred and for characterizing the resulting product. For instance, in the synthesis of poly(aryl ether)s, SEC can be used to monitor the progress of the polymerization reaction and to ensure the final product meets the desired molecular weight specifications for a particular application. nih.govacs.org

Thermal Analysis Techniques for Material Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers, these techniques are vital for determining their thermal stability, processing temperatures, and service-life limits. The two most common thermal analysis techniques for polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in a polymer, most notably the glass transition temperature (Tg). The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, rigid (glassy) state to a more flexible, rubbery state. This transition is not a sharp melting point but occurs over a range of temperatures.

Research on polymers containing structural similarities to those derived from 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- provides insight into their thermal behavior. For example, the thermal properties of poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) (PPBPDMA), a polymer containing a bromophenyl-dioxolane moiety, have been investigated. researchgate.net The glass transition temperature of this and related polymers was determined using DSC, indicating the temperature at which the material's properties undergo significant changes. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of a material. The resulting data provides information on decomposition temperatures, the amount of absorbed moisture or residual solvent, and the composition of multi-component systems. For high-performance polymers, such as poly(aryl ether sulfone)s, a high decomposition temperature is a key indicator of their suitability for demanding applications. digitellinc.com

The thermal stability of polymers is influenced by the strength of the chemical bonds in the polymer backbone and side groups. Aromatic structures, such as the bis(4-bromophenyl) group, generally enhance thermal stability due to resonance stabilization.

The table below presents the glass transition temperatures for polymers containing a p-bromophenyl-1,3-dioxolane structure, as determined by DSC. researchgate.net

| Polymer Sample Code | Glass Transition Temperature (Tg) in Kelvin (K) | Glass Transition Temperature (Tg) in Celsius (°C) |

| PPCHEMA | 378 | 105 |

| PPCHEMA-AN | 377 | 104 |

| PPCHEMA-S | 375 | 102 |

Theoretical and Computational Chemistry for Mechanistic Insights and Property Prediction

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules.

For 1,3-Dioxolane (B20135), 2,2-bis(4-bromophenyl)- , DFT calculations would be employed to optimize the ground-state geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the steric strain imposed by the two bulky bis(4-bromophenyl) groups on the central dioxolane ring. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. The presence of the electron-withdrawing bromine atoms on the phenyl rings is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,2-diphenyl-1,3-dioxolane.

TD-DFT calculations build upon the ground-state electronic structure to predict the electronic absorption spectra (UV-Vis). These calculations can identify the energies of electronic transitions and their corresponding oscillator strengths. For 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- , the lowest energy electronic transitions are expected to be of a π → π* nature, localized primarily on the bromophenyl rings. The substitution pattern and the orientation of the phenyl rings will significantly influence the absorption maxima.

Table 1: Predicted Electronic Properties from Conceptual DFT Calculations

| Property | Predicted Value/Trend for 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- |

|---|---|

| HOMO Energy | Lowered due to electron-withdrawing bromine atoms |

| LUMO Energy | Lowered due to electron-withdrawing bromine atoms |

| HOMO-LUMO Gap | Likely to be slightly modulated compared to the unsubstituted analog |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. For a flexible molecule like 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- , MD simulations can provide valuable insights into the accessible conformations and the dynamics of their interconversion.

The dioxolane ring itself can adopt several conformations, such as the envelope and twist forms. The bulky bis(4-bromophenyl) substituents at the C2 position will significantly influence the conformational preference of the ring. Furthermore, the two phenyl rings can rotate around the C-C bonds connecting them to the dioxolane ring. MD simulations would allow for the exploration of the potential energy surface associated with these rotations and ring puckering, identifying the most stable low-energy conformers.

The results of MD simulations can be used to calculate various structural and dynamic properties, such as radial distribution functions, root-mean-square deviation (RMSD), and torsional angle distributions. This information is crucial for understanding how the molecule might interact with other molecules or its environment.

Computational Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the formation and reactions of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- . The most common synthesis of this compound involves the acid-catalyzed reaction of 4,4'-dibromobenzophenone (B1295017) with ethylene (B1197577) glycol.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (4,4'-dibromobenzophenone and ethylene glycol) and the product (1,3-Dioxolane, 2,2-bis(4-bromophenyl)- ).

Transition State Searching: Identifying the transition state structures for the key steps of the reaction mechanism, such as the initial protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization and dehydration steps.

Energy Profile Calculation: Constructing a reaction energy profile that connects the reactants, intermediates, transition states, and products. This profile provides the activation energies for each step, allowing for the determination of the rate-determining step of the reaction.

These calculations would provide a detailed, atomistic understanding of the reaction mechanism and could be used to explore the effects of different catalysts or reaction conditions.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods can predict the chemical reactivity and selectivity of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- towards various reagents. The electronic properties calculated using DFT, such as the electrostatic potential map and frontier molecular orbital (FMO) theory, are particularly useful in this regard.

The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the dioxolane ring are expected to be the most electron-rich sites, making them susceptible to attack by electrophiles. The aromatic rings, influenced by the electron-withdrawing bromine atoms, would be deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution under certain conditions.

FMO theory predicts that the HOMO will be involved in reactions with electrophiles, while the LUMO will be involved in reactions with nucleophiles. The shape and energy of these orbitals can be used to predict the regioselectivity of such reactions. For instance, the sites on the molecule with the highest HOMO density would be the most likely to be attacked by an electrophile.

Structure-Reactivity Relationship (SAR) Studies through Computational Means

While direct Structure-Activity Relationship (SAR) studies for biological activity are not the focus here, computational methods can be used to establish structure-reactivity relationships. By systematically modifying the structure of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- in silico and calculating the resulting changes in electronic and structural properties, one can develop a quantitative understanding of how different substituents affect reactivity.

For example, one could replace the bromine atoms with other substituents (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) and calculate the resulting changes in the HOMO-LUMO gap, atomic charges, and reaction activation energies. This would provide a predictive model for the reactivity of a series of related compounds. Such studies are invaluable for the rational design of new molecules with tailored chemical properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- |

| 2,2-diphenyl-1,3-dioxolane |

| 4,4'-dibromobenzophenone |

Diverse Applications of 1,3 Dioxolane, 2,2 Bis 4 Bromophenyl in Chemical Sciences

Advanced Applications in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 1,3-Dioxolane (B20135), 2,2-bis(4-bromophenyl)- is valued for its role as a precursor and intermediate. The dioxolane moiety acts as a stable protecting group for a ketone functional group, while the aryl bromide functionalities are prime sites for carbon-carbon and carbon-heteroatom bond formation.

The twin bromophenyl groups are the key feature that allows 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- to function as a foundational unit for constructing extended π-systems. Aryl bromides are common and effective substrates in a wide array of palladium-catalyzed cross-coupling reactions. These reactions enable the systematic linking of aromatic units to create complex polyaromatic hydrocarbons (PAHs) and conjugated polymers.

Research in materials science has demonstrated that monomers bearing multiple aryl halide groups can undergo polymerization through reactions such as Suzuki, Stille, and Yamamoto coupling. In this context, 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- can be reacted with various diboronic acids or organostannanes to yield polymers with rigid backbones and defined electronic properties. The resulting conjugated polymers are of significant interest for their potential use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl Diboronic Acid / Ester | Pd(PPh₃)₄ + Base | Aryl-Aryl |

| Stille Coupling | Aryl Distannane | Pd(PPh₃)₄ | Aryl-Aryl |

| Heck Coupling | Dialkene | Pd(OAc)₂ + Ligand | Aryl-Alkene |

| Sonogashira Coupling | Dialkyne | Pd/Cu catalyst + Base | Aryl-Alkyne |

While 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is an achiral molecule, it can serve as a valuable intermediate in synthetic pathways leading to chiral products. The 1,3-dioxolane group is a robust protecting group for the ketone 4,4'-dibromobenzophenone (B1295017). This protection allows for chemical modifications to be performed on other parts of a molecule without affecting the carbonyl group.

In a multi-step synthesis, the dioxolane group can mask the ketone while other reactions are carried out. Subsequently, the protecting group can be removed via acid hydrolysis to regenerate the ketone. This newly revealed carbonyl group can then be a target for asymmetric synthesis, such as enantioselective reduction or addition reactions using chiral catalysts or reagents, to introduce a stereocenter and produce a chiral compound.

The structure of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is inherently suited for the synthesis of spirocyclic systems, where two rings share a single atom. The C2 carbon of the dioxolane ring is a quaternary carbon, making it a natural spiro center. The synthesis of novel spiro compounds can be envisioned by functionalizing the two bromophenyl groups and inducing an intramolecular cyclization.

For example, the bromine atoms could be converted into organolithium or Grignard reagents, which could then react with an appropriate tethered dielectrophile. Alternatively, intramolecular coupling reactions, such as a palladium-catalyzed cyclization, could be employed to form a new ring that is spiro-fused to the dioxolane. Such complex, three-dimensional architectures are of interest in medicinal chemistry and materials science due to their rigid conformations and novel properties.

Contributions to Polymer Science and Advanced Materials

The dibromo functionality of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- makes it an important monomer for the production of high-performance polymers through step-growth polymerization mechanisms.

This compound is a classic example of an A-B-A type monomer, where the bromine atoms act as the reactive sites for polymerization. It is particularly useful in the synthesis of poly(arylene ether)s, a class of engineering thermoplastics known for their exceptional properties. 20.210.105researchgate.net In a typical polycondensation reaction, such as nucleophilic aromatic substitution, 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- can be reacted with a bisphenol salt. researchgate.net The electron-withdrawing nature of the aryl rings facilitates the displacement of the bromide ions, leading to the formation of an ether linkage and the growth of the polymer chain.

Polymers derived from this monomer are expected to exhibit high glass transition temperatures (Tg), excellent thermal and oxidative stability, and robust mechanical strength. The rigid, aromatic nature of the backbone contributes to these desirable characteristics, making them suitable for applications where performance under extreme conditions is required.

Table 2: Typical Properties of High-Performance Poly(arylene Ether)s

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | 150 - 250 °C | High service temperature, dimensional stability |

| Thermal Stability (TGA) | > 450 °C in N₂ | Resistance to heat degradation |

| Tensile Strength | 70 - 100 MPa | Good mechanical robustness |

| Chemical Resistance | Excellent | Stability in corrosive environments |

The inherent properties of polymers synthesized from 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- make them excellent candidates for formulation into advanced coatings and adhesives. Their high thermal stability allows them to be used in protective coatings for electronics, automotive, and aerospace components that experience high operating temperatures.

Furthermore, their outstanding chemical resistance makes them ideal for coatings in chemical processing equipment or as linings for storage tanks. As adhesives, these polymers provide strong, durable bonds that can maintain their integrity in harsh chemical and high-temperature environments. The rigid polymer backbone also contributes to low creep and high dimensional stability, which are critical for precision assemblies in the electronics and aerospace industries.

Development of Materials with Specific Optical or Electronic Properties

The presence of two bromophenyl moieties in 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- suggests its potential utility in the development of advanced materials with tailored optical and electronic characteristics. The incorporation of heavy atoms like bromine into organic molecules is a well-established strategy for modifying their refractive index. psu.edu Polymers containing brominated carbazole (B46965) rings, for instance, have been shown to exhibit refractive indices ranging from 1.67 to 1.77. psu.edu This principle can be extended to polymers synthesized from or incorporating 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, where the high electron density of the bromine atoms would contribute to a higher refractive index of the resulting material. High refractive index polymers are in demand for various optoelectronic applications, including in the manufacturing of lenses, optical films, and as encapsulants for light-emitting diodes (LEDs). psu.eduresearchgate.net

Furthermore, the electronic properties of materials derived from this compound are of significant interest. The bis(4-bromophenyl) unit can influence the electronic behavior of polymers, potentially leading to materials with useful semiconducting or charge-transporting properties. While specific data for polymers based on 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is not extensively documented, the broader class of sulfur-containing all-organic high refractive index polymers (HRIPs) with bromophenyl functionalities have demonstrated refractive indices up to 1.8433 at 589 nm and excellent optical transparency. researchgate.net This suggests that polymers incorporating the 2,2-bis(4-bromophenyl)-1,3-dioxolane unit could be viable candidates for creating novel HRIPs with desirable optical clarity.

Below is a table illustrating the refractive indices of various polymers, providing a comparative context for the potential properties of materials derived from 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-.

| Polymer | Refractive Index (n) |

|---|---|

| Poly(p-bromophenyl methacrylate) | 1.5964 |

| Poly(methyl alpha-bromoacrylate) | 1.5672 |

| Poly(2,3-dibromopropyl methacrylate) | 1.5739 |

Role in Catalysis and Ligand Development

The structure of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- makes it an attractive precursor for the synthesis of specialized ligands for metal-catalyzed reactions, particularly in the field of asymmetric catalysis.

Chiral bisphosphine ligands are of paramount importance in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide array of chemical transformations. The 2,2-bis(4-bromophenyl)-1,3-dioxolane scaffold provides a C2-symmetric framework that is a common design element in effective chiral ligands. scribd.com The two bromo-phenyl groups serve as handles for the introduction of phosphine (B1218219) moieties.

A general synthetic strategy would involve a di-lithiation of the two C-Br bonds, followed by quenching with a suitable phosphorus electrophile, such as chlorodiphenylphosphine, to yield a bisphosphine ligand. The dioxolane ring, being relatively inert, would remain intact during this transformation. The resulting bisphosphine ligand would possess a well-defined geometry, which is crucial for creating a chiral environment around a metal center. The development of P-chirogenic phosphine ligands, where the chirality resides on the phosphorus atom itself, has been a significant area of research, and precursors like 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- could be adapted for such syntheses. tcichemicals.com

The following table outlines a generalized synthetic approach for the preparation of a bisphosphine ligand from 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-.

| Step | Reaction | Reagents | Product Type |

|---|---|---|---|

| 1 | Di-lithiation | n-Butyllithium or t-Butyllithium | Dilithio-intermediate |

| 2 | Phosphination | Chlorodiphenylphosphine (ClPPh₂) | Bisphosphine ligand |

Beyond being a precursor to chiral ligands, the 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- molecule itself, or simple derivatives thereof, can play a supporting role in metal-catalyzed transformations. The bromine atoms can participate in oxidative addition reactions with low-valent transition metals, such as palladium(0) or nickel(0), which is a key step in many cross-coupling reactions.

Furthermore, ligands can be synthesized where the dioxolane moiety is retained, and the phenyl rings are functionalized with donor groups that can coordinate to a metal center. For example, replacement of the bromine atoms with amino or pyridyl groups would create a bidentate ligand. The steric and electronic properties of such a ligand, influenced by the bulky gem-diphenyl setup and the dioxolane ring, could modulate the reactivity and selectivity of a coordinated metal catalyst. Palladium(II) and platinum(II) complexes with bidentate ligands have been extensively studied for their catalytic activity and potential applications in areas such as anticancer therapy. nih.govmdpi.com While direct examples involving 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- as a supporting ligand are not abundant in the literature, the principles of ligand design suggest its potential in this area.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- molecule possesses key features that make it an interesting candidate for studies in self-assembly and crystal engineering.

The most prominent of these features are the two bromine atoms. Bromine, being a halogen, can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. nih.gov Halogen bonding has emerged as a powerful tool for the rational design of co-crystals and other supramolecular architectures. rsc.orgnih.gov The C-Br bonds in 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- are polarized, creating a positive region (a σ-hole) on the bromine atom that can interact with electron donors such as nitrogen, oxygen, or even other halogens. nih.govresearchgate.net

The tetrahedral arrangement of the two phenyl groups around the central carbon of the dioxolane ring provides a specific three-dimensional geometry. This, in combination with the directional nature of halogen bonds, could be exploited to guide the self-assembly of the molecules into predictable patterns, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The study of supramolecular synthons, which are reliable and predictable non-covalent interactions, is central to crystal engineering, and the bis(4-bromophenyl)methane core of the target molecule provides a platform for investigating the interplay of halogen bonds and other weaker interactions like C-H···π and π-π stacking in directing crystal packing.

The table below summarizes the key interactions that could drive the self-assembly of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-.

| Interaction Type | Description | Potential Role in Self-Assembly |

|---|---|---|

| Halogen Bonding (C-Br···X) | Directional interaction between the bromine atom and a nucleophile (X). | Primary driving force for forming ordered structures like chains or sheets. |

| π-π Stacking | Interaction between the aromatic phenyl rings of adjacent molecules. | Contributes to the stabilization of the overall crystal packing. |

| C-H···π Interactions | Interaction between C-H bonds and the electron-rich π-system of the phenyl rings. | Further directs the relative orientation of molecules in the solid state. |

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on environmentally benign methodologies. For 1,3-Dioxolane (B20135), 2,2-bis(4-bromophenyl)-, research is anticipated to move away from traditional acid-catalyzed methods that often require harsh conditions and generate significant waste. Innovations are expected in the following areas:

Heterogeneous Catalysis: The development and use of solid acid catalysts, such as zeolites, clays, and functionalized resins, are poised to offer more sustainable alternatives. These catalysts are easily separable from the reaction mixture, allowing for recycling and reuse, which minimizes waste and improves process economy.

Solvent-Free and Alternative Solvent Systems: Future synthetic protocols will likely explore solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids. These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the ketalization reaction, leading to shorter reaction times, reduced energy consumption, and often improved product yields compared to conventional heating methods.

| Synthesis Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder reaction conditions | Development of novel solid acid catalysts with high activity and selectivity. |

| Solvent-Free/Alternative Solvents | Elimination of VOCs, potential for improved reaction rates | Exploration of deep eutectic solvents and ionic liquids as recyclable reaction media. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, energy efficiency | Optimization of microwave parameters to maximize yield and purity. |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

While the primary role of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is as a monomer, its structure contains reactive sites that could be exploited for novel chemical transformations. Future research is expected to delve into:

Post-Polymerization Modification: The two bromine atoms on the phenyl rings serve as handles for a variety of post-polymerization modifications. This could include cross-coupling reactions to introduce new functional groups, thereby altering the polymer's properties such as solubility, thermal stability, or optical characteristics.

Unlocking New Reaction Pathways: Investigations into the reactivity of the dioxolane ring itself under various conditions could lead to unprecedented transformations. This might involve ring-opening reactions to generate new difunctional monomers or controlled cleavage to introduce specific functionalities.

Integration with Flow Chemistry and Automation in Synthesis

The transition from batch to continuous manufacturing processes is a significant trend in the chemical industry. For 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, the integration of flow chemistry and automation offers several advantages:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and safer handling of exothermic reactions.

Improved Efficiency and Scalability: Continuous processes can operate for extended periods, leading to higher throughput. The modular nature of flow systems also allows for easier scaling from laboratory to industrial production.

Data-Rich Experimentation: Automated flow platforms can be integrated with real-time analytical tools, enabling rapid optimization of reaction conditions and the generation of large datasets to improve understanding of the reaction kinetics and mechanism.

Design and Synthesis of Advanced Functional Materials

The primary application of 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is in the synthesis of poly(aryl ether)s. Future research will focus on designing and creating advanced materials with specific functionalities:

High-Performance Polymers: This monomer is a building block for polymers with high thermal stability, excellent mechanical properties, and good chemical resistance. Future work will likely target the synthesis of new copolymers and blends to fine-tune these properties for demanding applications in aerospace, electronics, and automotive industries.

Membranes for Gas Separation and Water Purification: By incorporating this monomer into polymer backbones, it is possible to create materials with specific free volume architectures suitable for membrane-based separation processes. Research will likely focus on tailoring the polymer structure to enhance selectivity and permeability for specific gases or contaminants.

Organic Electronics: The aromatic nature of the monomer makes it a candidate for incorporation into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The development of new materials from 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- will require a collaborative, multidisciplinary approach. The synergy between organic chemists, polymer scientists, and materials engineers will be crucial for:

Structure-Property Relationship Studies: A deep understanding of how the molecular structure of the monomer and the resulting polymer architecture influence the macroscopic properties of the material is essential for rational design. This involves a combination of synthetic chemistry, computational modeling, and advanced characterization techniques.

Device Fabrication and Testing: The successful translation of new materials into functional devices requires expertise in materials processing, device engineering, and performance evaluation. Collaborative efforts will be key to bridging the gap between laboratory-scale synthesis and real-world applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dioxolane, 2,2-bis(4-bromophenyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization of 1,2-bis(4-bromophenyl)ethane-1,2-diol with a carbonyl source (e.g., ketones or aldehydes). For example, reacting the diol with dimethoxypropane in the presence of a mild acid catalyst (e.g., NEt₃) under anhydrous conditions at room temperature achieves high yields (~99%) . Key parameters include temperature control (low temperatures minimize side reactions) and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for signals corresponding to the dioxolane ring protons (δ ~3.5–5.0 ppm) and aromatic protons from bromophenyl groups (δ ~7.2–7.8 ppm). The deshielded carbons of the dioxolane ring appear at δ ~95–110 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M]⁺) at m/z 506.9318 (calculated for C₁₇H₁₇Br₂O₂) .

- FT-IR : Absorbances at ~1080–1120 cm⁻¹ (C-O-C stretching in the dioxolane ring) and ~500–600 cm⁻¹ (C-Br vibrations) .

Q. How does the steric and electronic influence of the 4-bromophenyl groups affect the compound’s reactivity in substitution reactions?

- Methodology : The electron-withdrawing bromine atoms on the aryl rings increase the electrophilicity of the dioxolane ring, making it susceptible to nucleophilic attack. Steric hindrance from the bulky bromophenyl groups can slow reactions at the 2-position. Computational modeling (e.g., DFT) combined with experimental kinetic studies can quantify these effects .

Advanced Research Questions

Q. What are the mechanistic pathways for oxidation or reduction of this compound, and how do they compare to analogous dioxolane derivatives?

- Methodology : Oxidation with strong oxidizing agents (e.g., KMnO₄) likely cleaves the dioxolane ring to form a diketone, while reduction (e.g., LiAlH₄) may yield a diol. Compare reaction rates and products with trifluoromethyl-substituted dioxolanes (e.g., 2,2-bis(trifluoromethyl)-1,3-dioxolane) to assess electronic effects. Fluorinated analogs show higher oxidative stability due to strong C-F bonds .

Q. How does this compound perform as a chiral auxiliary in asymmetric synthesis, and what strategies enhance its enantioselectivity?

- Methodology : The rigid dioxolane ring and bromophenyl groups create a chiral environment. Use X-ray crystallography to confirm spatial arrangement, and test enantioselectivity in Diels-Alder or aldol reactions. Modifying substituents (e.g., replacing Br with chiral auxiliaries like menthol groups) improves stereocontrol .

Q. What are the thermal degradation products of this compound under inert vs. oxidative atmospheres, and how do they impact material applications?

- Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products. Under nitrogen, the compound may decompose into brominated aromatics (e.g., 4-bromophenol), while oxidative conditions yield CO₂ and HBr. Compare with fluorinated dioxolanes, which exhibit higher thermal stability .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes), and what binding affinity trends are observed?

- Methodology : Molecular docking simulations (using AutoDock Vina) and molecular dynamics (MD) studies reveal binding modes to proteins like cytochrome P450. The bromophenyl groups enhance hydrophobic interactions but may sterically hinder binding in narrow active sites .

Data Contradictions & Validation

- Synthetic Yield Discrepancies : reports high yields (~99%) using flow microreactors, while batch methods in require rigorous purification. Validate by replicating both methods and analyzing purity via HPLC .

- Reactivity Comparisons : Fluorinated analogs () show distinct stability trends vs. brominated derivatives. Cross-validate via controlled experiments under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.